2-Benzoxazolemethanamine, 5-chloro-alpha-methyl-
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Overview
Description
2-Benzoxazolemethanamine, 5-chloro-alpha-methyl-: is a heterocyclic compound with a bicyclic planar structure. It serves as a valuable building block in synthetic organic chemistry, bridging the gap between medicinal, pharmaceutical, and industrial applications. Researchers appreciate its versatility as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a broad substrate scope and functionalization potential, leading to diverse biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
Several synthetic routes exist for the preparation of benzoxazole derivatives using 2-aminophenol as a precursor. Here are some notable methods:
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. The resulting products depend on the specific reaction conditions and catalysts employed.
Scientific Research Applications
2-Benzoxazolemethanamine, 5-chloro-alpha-methyl-: finds applications in:
Medicinal Chemistry: Its derivatives may exhibit pharmacological properties, making them potential drug candidates.
Biological Studies: Researchers explore its effects on cellular processes, enzymatic pathways, and biological targets.
Industry: It could serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms comprehensively.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to compare 2-Benzoxazolemethanamine, 5-chloro-alpha-methyl- with related molecules to highlight its uniqueness.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9ClN2O/c1-5(11)9-12-7-4-6(10)2-3-8(7)13-9/h2-5H,11H2,1H3 |
InChI Key |
CGTCUVZBNDTAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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